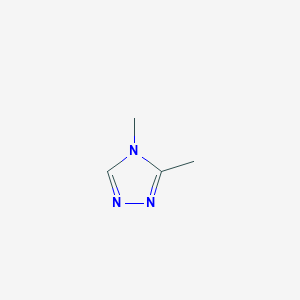

3,4-dimethyl-4H-1,2,4-triazole

Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic Core in Contemporary Chemical Sciences

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. nih.gov This structural motif is a highly privileged scaffold in medicinal chemistry and other chemical sciences due to a combination of its unique properties. nih.govisres.org The presence of three nitrogen atoms allows for a multitude of structural modifications, enabling the creation of diverse bioactive molecules. nih.gov These nitrogen atoms also impart favorable characteristics such as hydrogen bonding capacity, dipole character, and rigidity, which are crucial for high-affinity interactions with biological receptors. nih.gov

The versatility of the 1,2,4-triazole core is evident in its wide array of applications. In medicinal chemistry, it is a key component in numerous drugs with a broad spectrum of pharmacological activities. nih.govjaper.in These include antifungal agents like fluconazole (B54011) and itraconazole, antiviral compounds such as ribavirin, and anxiolytics like alprazolam. japer.in The therapeutic potential of 1,2,4-triazole derivatives extends to anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial applications. nih.govresearchgate.netsapub.org

Beyond medicine, the 1,2,4-triazole ring is significant in agrochemicals, contributing to the development of new pesticides. nih.gov In the realm of materials science, these compounds and their derivatives are explored for their utility in organocatalysis and as adaptable ligands for metal coordination, leading to the formation of coordination polymers with interesting magnetic and optical properties. nih.govisres.orgmdpi.com The ability of the 1,2,4-triazole core to serve as an isostere for amide, ester, and carboxylic acid groups further enhances its utility in drug design, allowing for the modulation of pharmacokinetic properties. nih.gov

The continued exploration of 1,2,4-triazole chemistry is driven by the quest for novel compounds with enhanced efficacy and selectivity for various biological targets. nih.govresearchgate.net

Evolution of Research Perspectives on 4H-1,2,4-Triazoles

Research into 1,2,4-triazoles has a history spanning over a century, with the name "triazole" first being used by Bladin in 1885. nih.govscispace.com The initial focus of research was on the fundamental synthesis and characterization of the triazole ring system. Early methods, such as the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, laid the groundwork for accessing this heterocyclic core. scispace.com

Over the decades, the research perspective has evolved significantly. While early studies concentrated on the basic chemical reactivity and physical properties of the parent 1,2,4-triazole and its simple derivatives, the discovery of the potent biological activities of certain substituted triazoles in the mid-20th century marked a pivotal shift. nih.gov This led to an explosion of research focused on the synthesis and biological evaluation of a vast library of 1,2,4-triazole derivatives.

In recent years, the focus has become more nuanced and specialized. There is a growing emphasis on the development of hybrid molecules, where the 1,2,4-triazole moiety is combined with other pharmacologically active scaffolds to create compounds with enhanced or synergistic effects. nih.gov Furthermore, there is an increasing interest in understanding the structure-activity relationships (SAR) of these compounds in great detail to enable rational drug design. nih.gov

Modern research also incorporates computational and theoretical studies, such as density functional theory (DFT) calculations, to investigate the tautomerism, acidity, and electronic properties of 1,2,4-triazoles, providing deeper insights into their reactivity and interaction with biological targets. tubitak.gov.trresearchgate.net Additionally, the principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazoles, with a focus on developing more efficient and environmentally benign synthetic methods. nih.govresearchgate.net The ongoing challenge of drug-resistant pathogens continues to fuel research into novel 1,2,4-triazole derivatives with new mechanisms of action. pensoft.net

Scope and Academic Trajectories in 3,4-dimethyl-4H-1,2,4-triazole Studies

The specific compound, this compound, represents a particular node within the broader landscape of 1,2,4-triazole research. While not as extensively studied as some other derivatives, it serves as an important model compound and a synthetic intermediate in various academic investigations.

Physicochemical Properties: Basic physicochemical data for this compound has been established and is available in public databases.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | PubChem nih.gov |

| IUPAC Name | 3,4-dimethyl-1,2,4-triazole | PubChem nih.gov |

| Molecular Weight | 97.12 g/mol | PubChem nih.gov |

| CAS Number | 16778-74-8 | PubChem nih.gov |

Theoretical and Spectroscopic Studies: Quantum chemical studies have been conducted on a series of 1,2,4-triazole derivatives, including this compound, to investigate their tautomeric equilibrium and basicity. tubitak.gov.trresearchgate.net These theoretical explorations provide valuable insights into the electronic structure and reactivity of the molecule. For instance, studies have shown that for many substituted 1,2,4-triazoles, the 4H-tautomer is generally favored. tubitak.gov.tr

Synthetic Applications: While not a final product in many applications, this compound and its close analogue, 4-amino-3,5-dimethyl-1,2,4-triazole, are utilized as building blocks in the synthesis of more complex molecules. For example, 4-amino-3,5-dimethyl-1,2,4-triazole is used in condensation reactions with various aldehydes to form Schiff bases and stable hemiaminals, which can exhibit their own biological activities. mdpi.comgoogle.com These reactions are often studied to understand the influence of reaction conditions on product formation. mdpi.com Furthermore, derivatives of dimethyl-1,2,4-triazole have been investigated for their antimicrobial properties. mdpi.com

The academic trajectory for this compound is thus primarily centered on its role as a model system for theoretical studies and as a precursor in the synthesis of more elaborate chemical structures with potential applications in medicinal and materials science. Further research may uncover novel applications for this specific compound as our understanding of the vast chemical space of 1,2,4-triazoles continues to expand.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-6-5-3-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDXSEYWEKKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-74-8 | |

| Record name | 3,4-dimethyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Dimethyl 4h 1,2,4 Triazole Scaffolds

Established Synthetic Pathways for 4H-1,2,4-Triazoles

The construction of the 4H-1,2,4-triazole ring system has traditionally been accomplished through several reliable methods. These pathways are foundational in heterocyclic chemistry and continue to be relevant in synthetic organic chemistry.

Cyclocondensation Reactions (e.g., using N,N'-dichloromethylidenehydrazine)

One of the most popular methods for constructing trisubstituted 4H-1,2,4-triazole derivatives involves the cyclocondensation of N,N'-dichloromethylidenehydrazine with an appropriate amine. nih.govmdpi.com This method provides a direct route to the triazole core by forming the necessary carbon-nitrogen bonds in a cyclization process. The high reactivity of the dichloro-substituted hydrazine (B178648) makes it a potent building block for creating the heterocyclic ring.

Cyclodehydration of N-Acylamidrazone Derivatives

A widely utilized and versatile method for the synthesis of 1,2,4-triazole (B32235) derivatives is the cyclodehydration of N-acylamidrazone intermediates. nih.govmdpi.comscirp.orgresearchgate.net This approach is valued for its flexibility, as the N-acylamidrazones can be prepared from a variety of precursors, allowing for diverse substitution patterns on the final triazole ring. nih.govmdpi.com The final ring-closing step typically involves the removal of a water molecule, often facilitated by heat or a dehydrating agent, to yield the stable aromatic triazole system. scirp.org Various activated amide derivatives, such as thioamides, imidates, and imidoylbenzotriazoles, can serve as precursors to the key N-acylamidrazone intermediate. scirp.orgresearchgate.net

Innovative and Sustainable Synthetic Strategies

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like 3,4,5-trisubstituted 1,2,4-triazoles in a single step from simple precursors. organic-chemistry.orgacs.org These methods avoid the need for isolating intermediates, thereby saving time, solvents, and reagents.

Key developments in this area include:

A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to form hybrid 1,2,4-triazole structures. rsc.org

The one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.orgacs.org

A multicomponent process for preparing 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or aminopyrimidines. acs.org

Copper-catalyzed one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition–oxidation–cyclization reaction. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-Component | 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Metal-free, base-promoted, mild conditions. | rsc.org |

| One-Pot | Secondary Amides, Hydrazides | Triflic anhydride activation, microwave-induced cyclodehydration. | organic-chemistry.orgacs.org |

| Multicomponent | Anilines/Aminopyridines, Formamide, Hydrazine | Direct synthesis from readily available materials. | acs.org |

| One-Pot Cascade | Amides, Nitriles | Copper-catalyzed, efficient cascade process. | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgmdpi.compnrjournal.com This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. researchgate.netmdpi.comnih.gov The selective absorption of microwave energy by polar molecules accelerates the reaction rate, making it a highly efficient method for synthesizing heterocyclic compounds. pnrjournal.com For instance, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved in a one-pot manner from secondary amides and hydrazides, where the final cyclodehydration step is induced by microwave irradiation. organic-chemistry.orgacs.org

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Thioether 1,2,4-triazole derivatives | Conventional | 8-12 h | 53-75% | mdpi.com |

| Thioether 1,2,4-triazole derivatives | Microwave | 6-10 min | 77-92% | mdpi.com |

| Triazoloquinazolinones | Conventional | Not specified | Moderate | beilstein-journals.org |

| Triazoloquinazolinones | Microwave | Few minutes | ~Quantitative | beilstein-journals.org |

| Coumarinyltriazolothiadiazoles | Conventional | Not specified | Lower yields | nih.gov |

| Coumarinyltriazolothiadiazoles | Microwave | 3-4 min | Increased yields | nih.gov |

Ultrasound-Assisted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable synthetic route. asianpubs.orgmdpi.com The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. asianpubs.org Ultrasound irradiation has been effectively used for the one-pot synthesis of 1,2,4-triazole derivatives, often resulting in higher yields and shorter reaction times compared to traditional methods. mdpi.comresearchgate.net This eco-friendly technique enhances product purity and simplifies work-up procedures. researchgate.net

A comparative study on the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives highlighted the advantages of the ultrasound-assisted protocol over conventional heating. mdpi.com

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 16-26 h | 60-75% | mdpi.com |

| Ultrasound-Assisted (45–55 °C) | 40-80 min | 75-89% | mdpi.com |

The application of ultrasound has also been reported in the synthesis of bis- researchgate.netroyalsocietypublishing.orgiau.ir-triazol-3-yl amines from bis-thioureas in a tandem regioselective one-pot protocol at ambient temperature. royalsocietypublishing.org

Metal-Free Catalytic Routes for 1,2,4-Triazole Formation

The synthesis of 1,2,4-triazole rings without the use of transition metals is a significant area of research, offering advantages in terms of cost, toxicity, and ease of purification. One prominent metal-free approach involves the use of iodine as a catalyst. Molecular iodine (I₂) can facilitate the oxidative cyclization of various precursors to form the triazole core. For instance, a general method for constructing 3,4,5-trisubstituted 1,2,4-triazoles utilizes an I₂-catalyzed cycloaddition of N-functionalized amidines with hydrazones. bohrium.com This method is valued for its use of inexpensive and readily available starting materials and catalyst, proceeding under mild conditions with moderate to good yields. bohrium.com The reaction mechanism is believed to involve the crucial role of the hydrogen on the nitrogen of the hydrazone. bohrium.com

Another iodine-catalyzed approach involves the oxidative coupling of hydrazones and amines. organic-chemistry.org This metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org The process typically employs molecular iodine as the catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This strategy is noted for its operational simplicity and broad substrate scope. organic-chemistry.org

Furthermore, metal-free oxidative cyclization of trifluoroacetimidohydrazides using N,N-dimethylformamide (DMF) as a C1 synthon, mediated by iodine, has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. researchgate.net Other metal-free multicomponent reactions have also been developed, for example, using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate to produce 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org

| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Iodine-catalyzed Cycloaddition | I₂ | N-functionalized amidines, Hydrazones | Inexpensive catalyst, mild conditions, broad substrate scope. | bohrium.com |

| Iodine-catalyzed Oxidative Coupling | I₂, TBHP | Hydrazones, Aliphatic amines | Cascade reaction, C-H functionalization, operational simplicity. | organic-chemistry.org |

| Iodine-mediated Oxidative Cyclization | I₂ | Trifluoroacetimidohydrazides, DMF | DMF as a C1 synthon, metal-free. | researchgate.net |

| Multi-component Reaction | TFA | Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | High efficiency, broad substrate scope, readily available reagents. | nih.gov |

Cross-Coupling Methodologies for Derivatization (e.g., Suzuki Cross-Coupling Reaction)

Cross-coupling reactions are powerful tools for the derivatization of pre-formed heterocyclic rings, enabling the introduction of a wide variety of substituents. The Suzuki cross-coupling reaction, in particular, has been effectively utilized for the functionalization of 4-alkyl-4H-1,2,4-triazole scaffolds.

This methodology typically involves the reaction of a halogenated 1,2,4-triazole with a boronic acid in the presence of a palladium catalyst. For example, new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have been synthesized by the Suzuki cross-coupling of bromine-containing 4-alkyl-4H-1,2,4-triazoles with various commercially available boronic acids. mdpi.comnih.gov These reactions can be conducted in conventional solvents or ionic liquids. mdpi.comopenreviewhub.orgnih.gov

The general procedure for a conventional Suzuki cross-coupling reaction on a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole involves heating the triazole with an excess of the desired boronic acid. mdpi.com The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and often requires a base, like potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (NBu₄Br), in a mixed solvent system like toluene/water/ethanol. mdpi.comresearchgate.net The use of ultrasound or microwaves has been shown to significantly accelerate these coupling reactions. nih.gov

| Triazole Substrate | Coupling Partner | Catalyst System | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acids | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | Toluene/H₂O/EtOH, 130 °C, 4–12 h | mdpi.comresearchgate.net |

| 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | Boronic acids | Palladium catalyst | Conventional solvents or ionic liquids | openreviewhub.org |

| 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | 4-(N,N-diphenylamino) phenylboronic acid | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | Toluene/H₂O/EtOH, Reflux, 7 h | nih.gov |

Functionalization and Derivatization Strategies

Beyond the initial synthesis of the triazole ring, various strategies exist for its further functionalization and derivatization, allowing for the fine-tuning of its properties.

Strategies for N-Alkylation and N-Arylation

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be targeted for alkylation and arylation. The alkylation of unsubstituted 1,2,4-triazole with alkyl halides typically yields a mixture of N1- and N4-alkylated isomers. researchgate.net The regioselectivity can be influenced by the reaction conditions, including the base and solvent used. researchgate.net For instance, the use of DBU as a base in THF has been reported to give a high preference for the N1-isomer. researchgate.net In contrast, aza-Michael additions of 1,2,4-triazole to α,β-unsaturated ketones can regioselectively produce only the 1-substituted products. researchgate.net

For N-arylation, efficient methods have been developed that avoid the need for ligands. A simple and effective method for the N-arylation of 1,2,4-triazoles at room temperature utilizes copper(I) oxide (CuO) nanoparticles as a recyclable catalyst in a ligand-free system. researchgate.net This method has proven effective for coupling various azoles with aryl iodides in high yields. researchgate.net Copper-catalyzed N-arylation of 4-substituted triazoles with diaryliodonium salts has also been demonstrated as a viable route to 1,4-disubstituted-1,2,4-triazolium salts. acs.org

C-H Activation and Functionalization

Direct C-H activation and functionalization offer an atom-economical approach to introduce new substituents onto the triazole core without the need for pre-functionalized starting materials. The C-H arylation of 4-alkyl-4H-1,2,4-triazoles represents a significant advancement in this area. nih.gov A general protocol for the arylation of 4H-triazoles has been developed, leading to diaryltriazoles in good yields. nih.gov This represents the first example of a catalytic C-H arylation of 4-alkyl-4H-triazoles. nih.gov The electronic nature of the C-H bonds and the triazole ring allows for regioselective C5-arylation under practical laboratory conditions. nih.gov Palladium-catalyzed direct arylation has been proposed to proceed through a concerted metalation-deprotonation (CMD) mechanism. rsc.org

Synthesis of Schiff Base Derivatives of Triazoles

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from the condensation of primary amines with aldehydes or ketones. In the context of 1,2,4-triazoles, amino-substituted derivatives serve as the primary amine component. The synthesis of Schiff base derivatives of 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole (B31798) has been achieved through condensation with a variety of aromatic aldehydes. nih.govnih.gov These reactions are often carried out in a suitable solvent like ethanol, sometimes with catalytic amounts of acid. chemmethod.com Microwave-assisted synthesis has also been employed to produce triazole Schiff's bases in short reaction times. nih.gov The resulting Schiff bases can exhibit interesting biological properties and serve as versatile intermediates for further chemical transformations. plos.org

| Triazole Precursor | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4H-1,2,4-triazol-3-amine | Various aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde, 4-nitrobenzaldehyde) | Microwave irradiation (350-450 Watt), 2-3 min | Substituted (4H-1,2,4-triazol-3-ylimino)methyl derivatives | nih.gov |

| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | Benzaldehyde derivatives | Ethanol, reflux | (Z)-4-amino-5-(2-(benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol derivatives | plos.org |

| 3-amino- and 4-amino-1,2,4-triazoles | Various aromatic aldehydes | Ultrasound irradiation, 3-5 min | Schiff bases | nih.gov |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Varied aldehydes | - | Schiff bases | dergipark.org.tr |

Design and Synthesis of Hybrid Molecular Architectures Incorporating Triazole Cores

The 1,2,4-triazole moiety is a popular building block in the design of hybrid molecules, where it is combined with other pharmacophoric or functional units to create novel molecular architectures. nih.govmdpi.com The goal of this molecular hybridization is often to achieve synergistic effects, enhanced biological activity, or unique material properties. mdpi.comacs.org

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for linking a triazole core to other molecular fragments. nih.gov This reaction is highly efficient and regioselective, typically affording 1,4-disubstituted 1,2,3-triazoles, which can be part of a larger hybrid structure that also contains a 1,2,4-triazole ring. For example, novel 1,2,3-triazole-containing hybrids have been synthesized via the CuAAC reaction of substituted-arylazides with alkyne-functionalized pyrazole- bohrium.comorganic-chemistry.orgmdpi.com-triazole hybrids. nih.gov

Other examples of hybrid architectures include:

Triazole-Isatin-Phenolic Hybrids: Synthesized via a regioselective Cu(I)-catalyzed 1,3-dipolar cycloaddition to create 1,4-disubstituted 1,2,3-triazoles linking isatin (B1672199) and phenolic cores. mdpi.com

Steroid-Pyrimidine Conjugates: Effective synthesis of conjugates containing 1,2,3-triazole rings has been achieved through the azide-alkyne cycloaddition of modified bile acids or sterols with dipropargyl derivatives of uracil (B121893) and 2-thiouracil. acs.org

Triazole-Pyridine Hybrids: N-Mannich bases with a 4,6-dimethylpyridine scaffold have been incorporated into 1,2,4-triazole derivatives. mdpi.com

These examples highlight the versatility of the triazole core as a central scaffold for constructing complex and functionally diverse hybrid molecules.

Bioconjugation and Derivatization with Amino Acid Linkers

The covalent linkage of the 3,4-dimethyl-4H-1,2,4-triazole scaffold to amino acids represents a significant strategy in medicinal chemistry and drug design. This bioconjugation aims to synergize the pharmacological properties of the triazole nucleus with the biocompatibility and specific targeting capabilities of amino acids. These derivatizations can enhance pharmacokinetic profiles, improve cellular uptake, and allow for targeted delivery to specific tissues or cells. The primary method for achieving this linkage is through the formation of a stable amide bond between the triazole moiety (or a derivative thereof) and the amino or carboxyl group of an amino acid.

Recent research has focused on developing efficient synthetic methodologies for creating these triazole-amino acid conjugates. These methods often involve the use of standard peptide coupling reagents to facilitate the formation of the amide bond under mild conditions, thereby preserving the stereochemistry of the amino acid and the integrity of the triazole ring.

A prevalent synthetic route involves the initial functionalization of the triazole scaffold to introduce a reactive group, such as a carboxylic acid or an amine, which can then be coupled with a protected amino acid. For instance, a common strategy is the amidation of a triazole-containing intermediate with various α- or β-amino acid derivatives. mdpi.comresearchgate.net This reaction is typically facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of the amino acid, resulting in the formation of a stable amide linkage.

The reaction conditions for these coupling reactions are critical to ensure high yields and purity of the final bioconjugate. The choice of solvent, temperature, and reaction time are all optimized to minimize side reactions and prevent racemization of the chiral amino acid centers. Acetonitrile is often employed as a solvent, and reactions are typically carried out at room temperature. rsc.org

An alternative, more recent approach involves a hexylsilane-mediated direct amidation. This method offers the advantage of not requiring the conventional protection and deprotection steps for the α-amino group of the amino acid, streamlining the synthetic process. rsc.org In this procedure, hexylsilane (B129531) and a catalytic amount of 1,2,4-triazole are used to facilitate the direct condensation of an amino acid with an appropriate triazole derivative. rsc.org This approach represents a greener and more efficient alternative to traditional coupling methods.

The resulting this compound-amino acid conjugates are then rigorously characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS), to confirm their chemical structure and purity. mdpi.comresearchgate.net

The following tables summarize representative examples of reaction conditions and the types of amino acid linkers that have been successfully conjugated to 1,2,4-triazole scaffolds, methodologies that are directly applicable to the this compound core.

Detailed Research Findings

Table 1: Synthetic Methodologies for 1,2,4-Triazole-Amino Acid Conjugation| Methodology | Coupling Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Standard Amide Coupling | EDCI, HOBt | Widely applicable, proceeds under mild conditions, suitable for a variety of amino acids. | mdpi.com |

| Hexylsilane-Mediated Amidation | Hexylsilane, 1,2,4-triazole (catalytic) | Protection/deprotection-free process, generates siloxane and hydrogen as byproducts. | rsc.org |

| Microwave-Assisted Synthesis | Acetic Acid | Rapid reaction times, often leads to simultaneous cyclization and deprotection in certain substrates. | researchgate.net |

| Amino Acid Derivative | Reaction Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| L-Phenylalanine | Hexylsilane, 1,2,4-triazole, Room Temperature | Acetonitrile | Moderate to Good | rsc.org |

| Various α/β-amino acid derivatives | EDCI, HOBt | Not specified | Not specified | mdpi.com |

| N-Protected α-amino acids | Microwave Irradiation (50-100W), 130-180°C | Acetic Acid | 84-90% | researchgate.net |

Comprehensive Spectroscopic and Structural Characterization of 3,4 Dimethyl 4h 1,2,4 Triazole Analogs

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

In the FT-IR spectrum of related 1,2,4-triazole (B32235) compounds, characteristic absorption bands confirm the presence of the triazole ring and its substituents. For instance, the stretching vibrations of the C=N and C-N bonds within the triazole ring are typically observed in the regions of 1562-1598 cm⁻¹ and 1313-1365 cm⁻¹, respectively. sapub.org The C-H stretching vibrations of the methyl groups would appear in the aromatic C-H stretching region. sapub.org For amino-substituted triazoles, N-H stretching vibrations are prominent, often appearing as strong bands. researchgate.net For example, in 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to N-H stretching. researchgate.net

In a study of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, the experimental FT-IR and FT-Raman spectra were compared with theoretical data calculated using density functional theory (DFT), showing good agreement. isres.orgresearchgate.net This combined experimental and theoretical approach is powerful for assigning vibrational frequencies and confirming molecular structure. isres.orgresearchgate.netacs.org The characteristic IR and Raman spectral bands for hemiaminals derived from 4-amino-3,5-dimethyl-1,2,4-triazole show the disappearance of the strong ν(C=O) stretching vibration from the parent aldehyde and the νasNH₂, νsNH₂, and σ,ωNH₂ vibrations of the amino-triazole. mdpi.com

Table 1: Selected FT-IR Vibrational Frequencies for 1,2,4-Triazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C=N (triazole ring) | Stretching | 1562-1598 | sapub.org |

| C-N (triazole ring) | Stretching | 1313-1365 | sapub.org |

| N-H (amino group) | Stretching | ~3211-3349 | researchgate.nettandfonline.com |

| S-H (thiol group) | Stretching | ~2525-2568 | tandfonline.com |

| C-H (aromatic) | Stretching | ~3019-3078 | sapub.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment and conformational analysis of 3,4-dimethyl-4H-1,2,4-triazole and its analogs. researchgate.net The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. researchgate.net

¹H NMR Spectroscopy

The ¹H NMR spectrum of a 1,2,4-triazole derivative provides distinct signals for the protons in different chemical environments. For this compound, one would expect to see singlets for the two methyl groups (C3-CH₃ and N4-CH₃) and a singlet for the C5-H proton of the triazole ring. The exact chemical shifts would be influenced by the solvent and the electronic nature of the substituents.

In related 1,4-disubstituted 1,2,3-triazoles, the proton at the C5 position of the triazole ring typically appears as a singlet in the range of 8.00–8.75 ppm. mdpi.com For N-substituted 1,2,3-triazoles, the triazole proton signal is often observed as a singlet. sapub.org In the case of 4-amino-3,5-dimethyl-1,2,4-triazole, the methyl protons appear as singlets, and the NH₂ protons also give rise to a characteristic signal. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 1,2,4-Triazole Derivatives

| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |

| Triazole C-H | 8.00 - 8.75 | Singlet | mdpi.com |

| N-CH₃ | Varies | Singlet | |

| C-CH₃ | Varies | Singlet | ufv.br |

| NH₂ | Varies | Singlet | ufv.br |

| N=CH (imine) | 8.10 - 8.40 | Singlet | researchgate.net |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the two triazole ring carbons (C3 and C5) and the two methyl carbons.

In studies of 1,4-disubstituted 1,2,3-triazoles, the signals for the C4 and C5 carbon atoms of the triazole ring appear in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. mdpi.com For 4-amino-3,5-dimethyl-1,2,4-triazole derivatives, the carbon atoms of the imine group show chemical shift values between 160 to 106 ppm. researchgate.net The carbon signals for the methyl groups attached to the triazole ring in these derivatives appear at 13.0 to 16.8 ppm. researchgate.net The structural confirmation of S-alkylation versus N-alkylation in mercapto-triazoles can be achieved by the absence of a C=S signal around 180 ppm in the ¹³C NMR spectrum. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 1,2,4-Triazole Derivatives

| Carbon | Chemical Shift Range (ppm) | Reference |

| C3 (Triazole Ring) | Varies | |

| C5 (Triazole Ring) | 122.46 - 127.49 (for 1,2,3-triazoles) | mdpi.com |

| C4 (Triazole Ring) | 139.27 - 148.64 (for 1,2,3-triazoles) | mdpi.com |

| C-CH₃ | 13.0 - 16.8 | researchgate.net |

| C=N (imine) | 106 - 160 | researchgate.net |

Advanced NMR Techniques

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex analogs. ipb.ptosi.lv These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. ipb.ptosi.lv Such methods are essential for the complete structural elucidation of novel triazole derivatives. digitellinc.com For instance, ¹H/¹⁵N gHMBC experiments can be used to distinguish between different isomeric forms of disubstituted triazoles. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its analogs. The molecular ion peak in the mass spectrum confirms the molecular formula of the compound. For this compound (C₄H₇N₃), the exact mass is 97.063997236 Da. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the elemental composition of a molecule. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the triazole ring and the loss of substituents can help to piece together the structure of the molecule. For example, in the mass spectrum of some triazole derivatives, the molecular ion peak (M⁺) is observed, and its fragmentation pattern can be analyzed to confirm the structure. tandfonline.com

Table 4: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 98.071271 | 115.9 | uni.lu |

| [M+Na]⁺ | 120.05321 | 126.4 | uni.lu |

| [M-H]⁻ | 96.056719 | 116.1 | uni.lu |

| [M+NH₄]⁺ | 115.09782 | 137.4 | uni.lu |

| [M+K]⁺ | 136.02715 | 126.0 | uni.lu |

Electronic Absorption and Luminescence Spectroscopy (UV-Vis, FL) for Photophysical Investigations

UV-Visible (UV-Vis) absorption and fluorescence (FL) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its analogs. The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic excitations from the ground state to excited states.

For many 1,2,4-triazole derivatives, the absorption maxima are influenced by the nature and position of substituents on the triazole ring, as well as the solvent. nih.gov Highly conjugated 4H-1,2,4-triazole derivatives have been shown to exhibit significant luminescence, making them of interest for applications in optoelectronics. nih.gov The introduction of aromatic or heteroaromatic groups can lead to compounds with high quantum yields of emitted photons. nih.gov For example, 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibits a UV absorption maximum at 351.0 nm in dichloromethane. nih.gov The fluorescence spectra provide information about the emission properties of the molecule after excitation. The relationship between the absorption and emission spectra, including the Stokes shift, can offer insights into the excited state dynamics. acs.org

X-ray Crystallography for Precise Molecular and Supramolecular Structural Determination

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For this compound and its analogs, this method provides unparalleled insight into not only the molecule's own geometry (intramolecular parameters) but also the intricate manner in which molecules are arranged and interact within a crystal lattice (supramolecular structure). This detailed structural information is fundamental to understanding the compound's physical properties and its interactions with other molecules. Studies on various substituted 1,2,4-triazoles consistently employ single-crystal X-ray diffraction to confirm their synthesized structures and to analyze their conformational and packing features. mdpi.combohrium.comacs.orgbohrium.com

Determination of Molecular Geometry and Bond Parameters

X-ray diffraction analysis precisely measures the spatial coordinates of each atom in the crystal's asymmetric unit, from which exact bond lengths, bond angles, and torsion angles are calculated. The core 1,2,4-triazole ring is consistently found to be planar or nearly planar. iucr.org

For analogs such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, a close structural relative of the title compound, crystallographic analysis confirms that the intramolecular bond lengths and angles are within normal, expected ranges. nih.goviucr.org The crystal structure of this analog was determined to be monoclinic with the space group P2₁/c. nih.gov

Table 1: Crystal Data and Structure Refinement for 4-amino-3,5-dimethyl-4H-1,2,4-triazole

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₈N₄ |

| Molecular Weight | 112.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8423 (12) |

| b (Å) | 7.7540 (16) |

| c (Å) | 12.846 (3) |

| β (°) | 96.91 (3) |

| Volume (ų) | 577.7 (2) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Beyond individual molecular structures, X-ray crystallography elucidates the supramolecular assembly, detailing how molecules pack in the crystal and the non-covalent interactions that stabilize the lattice. These interactions, particularly hydrogen bonds and van der Waals forces, govern the material's macroscopic properties.

Hydrogen Bonding

Hydrogen bonds are a predominant directional force in the crystal packing of many triazole analogs. In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the hydrogen atoms of the amino group form intermolecular N-H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings. nih.goviucr.org These interactions link the molecules into a two-dimensional sheet structure. nih.goviucr.org

Table 2: Hydrogen-Bond Geometry (Å, °) for 4-amino-3,5-dimethyl-4H-1,2,4-triazole

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N4—H4D···N1ⁱ | 0.91 (2) | 2.25 (2) | 3.145 (2) | 170 (2) |

| N4—H4E···N2ⁱⁱ | 0.96 (2) | 2.20 (2) | 3.086 (2) | 154 (2) |

Symmetry codes: (i) x, y, z; (ii) x, y, z. Source: nih.goviucr.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the crystallographic data. This analysis maps the electron distribution to partition crystal space into molecular volumes, allowing for a detailed examination of close intermolecular contacts.

Studies on a variety of 1,2,4-triazole derivatives show that the crystal structures are often dominated by H···H, H···C, H···N, and H···O contacts. rsc.orgresearchgate.net Hirshfeld analysis performed on a copper(II) complex of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid revealed that the most significant contributions to the surface contacts arise from H···O/O···H (33.1%), H···H (29.5%), and H···N/N···H (19.3%) interactions. iucr.org In another fused triazole system, Hirshfeld analysis quantified the dominant contacts as H···H (39.6%), H···C (22.0%), N···H (12.8%), and Br···H (13.2%). mdpi.comjyu.fi This quantitative approach allows for a precise comparison of packing forces across different but related crystal structures. researchgate.net Furthermore, features on the Hirshfeld surface like the shape index and curvedness can confirm the presence of π–π stacking interactions between aromatic rings, which also play a role in stabilizing the crystal structure. mdpi.comjyu.fi

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various Triazole Analogs

| Compound/System | H···H Contacts | H···C/C···H Contacts | H···N/N···H Contacts | H···O/O···H Contacts | Other Key Contacts |

|---|---|---|---|---|---|

| N-salicylidene-4-amino-1,2,4-triazoles (general finding) | Major | Major | Major | Major | C···C, C···N (minor) |

| Cu(II) complex with 5-methyl-1H-1,2,4-triazole-3-carboxylate | 29.5% | - | 19.3% | 33.1% | - |

| Fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | 39.6% | 22.0% | 12.8% | - | Br···H (13.2%) |

Advanced Theoretical and Computational Investigations of 3,4 Dimethyl 4h 1,2,4 Triazole Systems

Quantum Chemical Methodologies

A variety of quantum chemical methodologies are employed to investigate the properties of 3,4-dimethyl-4H-1,2,4-triazole systems. These methods range from the computationally efficient semi-empirical methods to the more rigorous Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. isres.orgtandfonline.com

Density Functional Theory (DFT) has emerged as a particularly powerful tool for studying 1,2,4-triazole (B32235) derivatives. isres.orgtubitak.gov.tr The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various basis sets, such as 6-31G(d), 6-311G(d,p), and cc-pVDZ, to provide a balanced approach to accuracy and computational cost. isres.orgtubitak.gov.trresearchgate.netarabjchem.org These DFT calculations have been successfully used to determine molecular geometries, vibrational frequencies, and electronic properties of related triazole systems. researchgate.netarabjchem.org

Hartree-Fock (HF) theory, an ab initio method, serves as a foundational approach for many computational studies. While it provides a good starting point for geometry optimizations, it does not account for electron correlation to the same extent as DFT or other post-HF methods. isres.orgresearchgate.net

Semi-Empirical Methods , such as AM1, PM3, and MNDO, offer a faster, albeit less precise, alternative for computational analysis. These methods are particularly useful for initial conformational searches and for studying large molecular systems where more demanding calculations would be prohibitive. tubitak.gov.tr

Calculation of Molecular Geometry and Electronic Structure

Theoretical calculations are instrumental in determining the three-dimensional arrangement of atoms in this compound and its derivatives. Optimized geometries obtained from methods like DFT (B3LYP) with basis sets such as 6-31G(d) have shown excellent agreement with experimental data from X-ray crystallography for similar triazole compounds. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. isres.org

The electronic structure, which dictates the chemical behavior of the molecule, is also thoroughly investigated using these computational tools. Calculations can provide insights into the distribution of electrons within the molecule, influencing its polarity and reactivity. isres.org

Below is a table showcasing representative calculated geometrical parameters for a related 1,2,4-triazole derivative, illustrating the level of detail provided by these methods.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.39 | C5-N4-C3 |

| N2-C3 | 1.31 | N4-C3-N2 |

| C3-N4 | 1.37 | C3-N2-N1 |

| N4-C5 | 1.37 | C5-N1-N2 |

| C5-N1 | 1.32 | N4-C5-N1 |

| Data is illustrative and based on general findings for 1,2,4-triazole rings. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. tandfonline.com

For 1,2,4-triazole derivatives, DFT calculations at the B3LYP level are commonly used to determine the energies of the HOMO and LUMO. isres.orgresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

The following table presents typical HOMO, LUMO, and energy gap values for a substituted 1,2,4-triazole system, calculated using DFT.

| Parameter | Energy (eV) |

| EHOMO | -6.164 |

| ELUMO | -2.086 |

| Energy Gap (ΔE) | 4.078 |

| Data is illustrative and based on a representative triazole system. researchgate.net |

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbiointerfaceresearch.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. researchgate.netresearchgate.net

In the context of this compound, the MEP map would highlight the nitrogen atoms of the triazole ring as regions of negative potential, making them susceptible to electrophilic attack and protonation. isres.orgtubitak.gov.tr Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. This visual representation of the molecule's electronic landscape provides crucial insights into its intermolecular interactions and chemical behavior. biointerfaceresearch.combohrium.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For 1,2,4-triazole derivatives, NBO analysis can elucidate the delocalization of π-electrons within the aromatic triazole ring and quantify the stabilizing effects of substituent groups. isres.orgnih.gov The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. nih.gov Higher E(2) values indicate stronger interactions and greater stabilization. This method is particularly useful for understanding the electronic factors that govern the geometry and reactivity of the molecule. dergipark.org.tr

Investigation of Protonation Sites and Basicity Behavior

Computational methods are extensively used to predict the most likely sites of protonation and to quantify the basicity of molecules like this compound. tubitak.gov.trresearchgate.net The proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase, can be calculated to determine the most favorable protonation site. tubitak.gov.tr

For 1,2,4-triazole derivatives, theoretical studies have shown that protonation typically occurs on one of the nitrogen atoms of the triazole ring. researchgate.netresearchgate.netdnu.dp.ua By comparing the calculated energies of the different possible protonated species, the most stable cation can be identified. researchgate.net For instance, studies on related 1,2,4-triazoles indicate that the protonated form where the proton is attached to the N1 or N2 position is generally more stable than protonation at the N4 position. researchgate.net Molecular electrostatic potential maps also support these findings by showing the most negative potential regions around the nitrogen atoms. tubitak.gov.tr

Studies on Tautomeric Equilibria and Relative Stabilities

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key aspect of 1,2,4-triazole chemistry. tubitak.gov.trnih.govarabjchem.org Computational methods, particularly DFT, are invaluable for studying the tautomeric equilibria and determining the relative stabilities of the different tautomers. tubitak.gov.trresearchgate.net

For C-substituted 1,2,4-triazoles, theoretical calculations have been performed to compare the stabilities of the 1H, 2H, and 4H tautomers. tubitak.gov.trresearchgate.net By calculating the Gibbs free energies of the different tautomeric forms, the equilibrium constants and relative populations can be predicted. researchgate.net Studies on various 1,2,4-triazole derivatives have consistently shown that the 4H-tautomer is generally the most stable form, which is in agreement with experimental observations. tubitak.gov.trresearchgate.net For compounds capable of thione-thiol tautomerism, computational studies can predict which form is energetically favored under different conditions. science.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement experimental data. Methods based on Density Functional Theory (DFT) are particularly prevalent for these predictions.

The vibrational frequencies of 1,2,4-triazole derivatives are extensively studied using computational methods, primarily DFT with functionals such as B3LYP. researchgate.netnih.gov These calculations predict the infrared (IR) and Raman spectra of the molecule. For accurate comparison with experimental data, the calculated harmonic frequencies are often scaled by a factor (e.g., 0.963 for B3LYP/6-311++G(2d,p)) to account for anharmonicity and methodological approximations. epstem.net

In studies of related dimethyl-1,2,4-triazole derivatives, theoretical vibrational frequencies calculated using the B3LYP method with a 6-31G(d) basis set have shown good agreement with experimental values. researchgate.net For instance, C-H stretching vibrations are typically predicted in the range of 2961-3033 cm⁻¹. researchgate.net The assignment of specific vibrational modes is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. The study of vibrational spectra is crucial for identifying characteristic "marker bands" for the triazole ring, which helps in the analysis of more complex molecules containing this moiety. nih.gov The self-association of 1,2,4-triazoles through hydrogen bonding can cause a red shift in the N-H stretching frequency, a phenomenon that can also be simulated and analyzed computationally. bohrium.comresearchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for a Substituted Dimethyl-1,2,4-triazole Derivative Calculated using the DFT B3LYP/6-31G(d) method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H₃ Stretching | 3033, 2961 |

| C=N Stretching | 2269, 2265 |

This table is illustrative, based on data for a related compound, 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, as specific data for this compound was not available in the search results. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. dergipark.org.trnih.gov This method, often employed in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR spectra. researchgate.netbiointerfaceresearch.com

For various 1,2,4-triazole derivatives, GIAO calculations have demonstrated excellent correlation with experimental chemical shifts, aiding in the structural elucidation and assignment of signals. researchgate.netnih.govisres.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). ufv.br Computational studies on related triazoles show that theoretical ¹H and ¹³C NMR chemical shifts are generally in good agreement with experimental data. biointerfaceresearch.com These calculations can also be used to investigate the formation of different tautomers in solution by comparing the predicted chemical shifts for each possible form with the experimental spectrum. ufv.br

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C-NMR Chemical Shifts for a Substituted 1,2,4-Triazole Calculations performed using the GIAO method.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C (Triazole Ring) | 164.47 | (Data not available) |

| C (Triazole Ring) | 165.68 | (Data not available) |

| CH₂ | 34.51 | (Data not available) |

| CH (Thiazolidinone) | 68.32 | (Data not available) |

This table is based on data for 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivatives. mdpi.com Specific calculated values for this compound were not found, but the methodology is directly applicable.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules by predicting their vertical transition energies and oscillator strengths. isres.orgtandfonline.comresearchgate.net This technique provides insights into the nature of electronic excitations, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

In studies of 1,2,4-triazole derivatives, TD-DFT calculations, often using the B3LYP functional, have been successfully used to simulate UV-Vis spectra. researchgate.netinorgchemres.org The calculations can identify the key electronic transitions contributing to the observed absorption bands. tandfonline.com For example, in a study on a triazolo-thiadiazole system, TD-DFT predicted two main absorption peaks originating from HOMO to LUMO and HOMO-4 to LUMO transitions. tandfonline.com The solvent environment can significantly influence electronic spectra, and these effects can be modeled in TD-DFT calculations, often showing a shift in absorption bands with changing solvent polarity. nih.gov

Table 3: Example of TD-DFT Calculated Electronic Transitions for a Triazole Derivative Calculated using the TD-DFT/B3LYP/6-311G(d,p) method.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Major Contribution |

| S₀ → S₁ | 4.02 | 294 | H → L (37%) |

| S₀ → S₂ | 2.03 | 610 | H-4 → L (43%) |

This table is illustrative, based on data for a researchgate.netbohrium.cominorgchemres.org-triazolo[3,4-b] bohrium.comisres.orginorgchemres.orgthiadiazole system. tandfonline.com The principles are directly applicable to the analysis of this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of molecules like this compound.

Energy profile calculations, often performed by scanning the potential energy surface (PES), are used to explore the conformational landscape of a molecule. This is typically done by systematically rotating one or more rotatable bonds (defined by a dihedral angle) and calculating the energy at each step. epstem.net The resulting energy profile reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them.

For derivatives of 1,2,4-triazole, conformational analysis has been carried out using methods like Hartree-Fock (HF) and DFT (B3LYP). isres.org For example, in a study of (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, the potential energy curve was calculated by varying a key torsion angle from -180° to +180° in 10° intervals. epstem.net This type of analysis helps to identify the most stable (lowest energy) conformation of the molecule in the gas phase. Such studies are crucial for understanding how molecular shape influences reactivity and intermolecular interactions. tandfonline.com

Solvent Effects in Computational Chemistry (e.g., Polarizable Continuum Models (PCM), Onsager Model)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry accounts for these effects using various solvent models, with the Polarizable Continuum Model (PCM) and its variants (like IEFPCM) being among the most common. bohrium.comresearchgate.netekb.eg The Onsager model is another, earlier approach based on a reaction field concept. tandfonline.commdpi.com

These models treat the solvent as a continuous medium with a specific dielectric constant (ε), which polarizes in response to the solute's charge distribution. ekb.egmdpi.com Studies on 1,2,4-triazole and its derivatives have employed PCM to investigate the effect of solvents like water, methanol, and dimethyl sulfoxide (B87167) (DMSO) on various properties. bohrium.comresearchgate.netekb.eg For example, calculations have shown that the total energy of a triazole derivative decreases as the polarity of the solvent increases, indicating stabilization. tandfonline.com Solvent models are used to predict how geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic spectra change from the gas phase to a solution phase. bohrium.comresearchgate.netdergipark.org.trekb.eg The stability of different conformers can also be re-ordered in solvents of different polarities, with more polar conformers being preferentially stabilized in high-dielectric media. ekb.eg

Table 4: Example of Calculated Relative Energy (ΔE) of a Triazole Conformer in Different Solvents Using a PCM Model

| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |

| Gas Phase | 1.0 | 0.00 |

| Cyclohexane | 2.02 | -1.25 |

| Chloroform | 4.81 | -2.50 |

| Methanol | 32.63 | -3.10 |

| Water | 78.39 | -3.20 |

This table is illustrative, based on principles described for bi-1,2,3-triazole. ekb.eg It demonstrates the general trend of increased stabilization with increasing solvent polarity.

Prediction of Nonlinear Optical (NLO) Properties

While extensive research has been conducted on the NLO properties of various substituted 1,2,4-triazole derivatives, the parent compound this compound has not been the specific focus of these studies. For instance, computational investigations using Density Functional Theory (DFT) have been employed to explore the NLO response of different triazole-based systems, often with donor-acceptor functionalities designed to enhance these properties. These studies typically calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to evaluate the NLO potential of the designed molecules.

For example, studies on compounds like N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have shown significant NLO characteristics. dntb.gov.uaresearchgate.netnih.gov Similarly, the NLO properties of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole have been theoretically addressed and compared with standard materials like urea. researchgate.netisres.org These investigations highlight the potential of the 1,2,4-triazole scaffold in the design of NLO materials. rgnpublications.comdergipark.org.tr

Nevertheless, without specific computational data for this compound, a detailed analysis of its intrinsic NLO properties, including polarizability and hyperpolarizability tensors, cannot be provided at this time. Future computational studies focusing specifically on this compound would be necessary to elucidate its NLO response and potential for related applications.

Diverse Academic and Technological Applications of 3,4 Dimethyl 4h 1,2,4 Triazole and Its Derivatives

Research in Medicinal Chemistry and Biological Activity

The 1,2,4-triazole (B32235) scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating potent biological effects. mdpi.comresearchgate.net Research has extensively documented their wide-ranging pharmacological properties, which include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. nih.govmdpi.comnih.gov The ability of the triazole nucleus to interact with various biological targets through hydrogen bonding and other non-covalent interactions contributes to its diverse therapeutic potential. pensoft.net

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,2,4-triazole derivatives influences their biological activity. These studies reveal that the nature and position of substituents on the triazole ring and its appended moieties play a significant role in determining the potency and selectivity of these compounds. frontiersin.orguj.edu.pl

For instance, in a series of theophylline-1,2,4-triazole hybrids, the presence of electron-donating or electron-withdrawing groups on an N-phenylacetamide fragment was found to be critical for their inhibitory potential. frontiersin.org Specifically, a compound bearing a 4-chlorophenyl group exhibited superior serine protease inhibitory activity, while a derivative with a 3,4-dimethylphenyl group showed potent antibacterial activity against Bacillus subtilis. frontiersin.org Another study on 1,2,4-triazole-3-thione derivatives highlighted that anticonvulsant activity was more probable when at least one attached phenyl ring had a substituent at the para position. uj.edu.pl These findings underscore the importance of specific structural modifications in designing bioactive triazole derivatives.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or enzyme. This method is instrumental in elucidating the mechanism of action of 1,2,4-triazole derivatives at the molecular level. mdpi.comijper.orgnih.gov

Docking studies have been employed to understand the interactions of triazole derivatives with various biological targets. For example, in the development of novel anticancer agents, molecular docking was used to investigate the binding of 1,2,4-triazole-derived N-Mannich bases to caspase-3 and MDM2, proteins involved in apoptosis and cell cycle regulation. mdpi.com Similarly, the antimicrobial activity of certain 1,2,4-triazole compounds was rationalized through docking studies with proteins like 1AJ0, 1JIJ, and 4ZA5, which helped identify crucial interactions responsible for their biological effects. ijper.org In another study, docking simulations of novel bis-1,2,4-triazole derivatives with thymidine (B127349) phosphorylase, an enzyme implicated in tumor growth, revealed key interactions with amino acid residues in the active site, supporting their potential as potent inhibitors. nih.gov

Derivatives of 1,2,4-triazole have emerged as a promising class of compounds with significant anticancer activity against various cancer cell lines. mdpi.comekb.egresearchgate.net Researchers have synthesized and evaluated numerous triazole-based compounds for their cytotoxic effects on cell lines such as the human liver cancer cell line (HepG2) and the human breast cancer cell line (MCF-7). ekb.egarabjchem.orgnih.gov

Several studies have reported potent in vitro antitumor activity. For example, certain novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety exhibited cytotoxicity against both A549 lung carcinoma and HepG2 hepatocyte carcinoma cells. pensoft.net One compound, in particular, showed high selectivity against HepG2 cells, inducing apoptosis and cell cycle arrest. pensoft.net Another study on 1,2,4-triazole-derived Schiff bases demonstrated effective anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. ekb.eg Furthermore, some 1,2,4-triazole–pyridine hybrids have been found to be more potent than the standard drug doxorubicin (B1662922) against HepG2 cells. mdpi.com

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Cell Line(s) | Observed Effect | Reference |

| 1,2,4-Triazole-Pyridine Hybrid | HepG2 | More potent than doxorubicin | mdpi.com |

| 1,2,4-Triazole Schiff Bases | HepG2, HCT-116, MCF-7 | Effective anticancer activity | ekb.eg |

| 1,2,4-Triazole-Acetamide Hybrids | HepG2 | Good anti-cancer potential | nih.gov |

| Thieno[2,3-b]pyridine Analogues | HepG2, MCF-7 | Significant anti-tumor activity | arabjchem.org |

| 1,2,4-Triazole-Thiadiazine Derivative | HepG2 | Promising anti-HCC agent | researchgate.net |

The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial agents, with many derivatives exhibiting potent antibacterial and antifungal properties. pharmj.org.uanih.govnih.gov The global challenge of antimicrobial resistance has spurred the search for novel compounds, and 1,2,4-triazoles represent a promising avenue of research. mdpi.comsci-hub.se

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of these compounds. For instance, a series of novel 1,2,4-triazole derivatives showed strong antifungal activity against Microsporum gypseum and significant antibacterial activity against Staphylococcus aureus, with some compounds being more effective than the standard drugs ketoconazole (B1673606) and streptomycin (B1217042), respectively. nih.gov Another study highlighted the antibacterial potential of theophylline-1,2,4-triazole hybrids, with a 3,4-dimethylphenyl derivative showing a very low minimum inhibitory concentration (MIC) against Bacillus subtilis. frontiersin.org The mechanism of action for some antifungal triazoles involves the inhibition of enzymes like sterol 14-α-demethylase, which is crucial for fungal cell membrane integrity. bohrium.com

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Microbial Strain(s) | Observed Effect | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum, Staphylococcus aureus | Strong antifungal and antibacterial activity | nih.gov |

| Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides | Bacillus subtilis, Escherichia coli | Significant antibacterial potential | frontiersin.org |

| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Various bacteria and fungi | Good inhibitory effects | ijper.org |

| Bis-1,2,4-triazoles | Gram-positive and Gram-negative bacteria | High biological activity | nih.gov |

Derivatives of 1,2,4-triazole have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govmdpi.commdpi.com Many of these compounds exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2). mdpi.commdpi.com

Several studies have reported promising anti-inflammatory and analgesic activities. For example, newly synthesized 1,2,4-triazole derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models, with one compound showing greater edema inhibition than the standard drug ibuprofen. nih.gov These compounds also exhibited significant analgesic activity in acetic acid-induced writhing tests. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of prostaglandin (B15479496) synthesis through the COX pathway. Molecular docking studies have further supported this by showing that certain triazole derivatives can effectively bind to the active site of COX enzymes. mdpi.com

The 1,2,4-triazole nucleus is a key structural feature in several compounds with activity in the central nervous system (CNS), particularly as anticonvulsant agents. nih.govtandfonline.comnih.gov The search for new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing area of research, and 1,2,4-triazole derivatives have shown considerable promise. nih.govuj.edu.pl

Research has demonstrated the anticonvulsant potential of various 1,2,4-triazole derivatives in preclinical models. For instance, some 4-butyl-5-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown significant anticonvulsant activity in the maximal electroshock-induced seizure (MES) test. nih.gov Structure-activity relationship studies have indicated that the presence and position of substituents on the phenyl ring are critical for anticonvulsant activity. uj.edu.pl While some triazole derivatives have shown CNS activity, the presence of certain structural features, such as a methacrylic acid group, may reduce or eliminate antinociceptive effects compared to similar compounds with a propenoic acid moiety. ptfarm.pl

Development of Antiviral and Antitubercular Agents

The 1,2,4-triazole nucleus is a crucial pharmacophore in the development of new antiviral and antitubercular drugs. nih.govthaiscience.info Its structural characteristics, including resistance to metabolic degradation and the ability to act as a bioisostere for amide or ester groups, make it an attractive scaffold for medicinal chemists. nih.gov

Research into antiviral agents has explored various derivatives. For instance, a series of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and evaluated for their activity against human adenovirus type 5 (Ad-5) and ECHO-9 virus. researchgate.net Certain compounds in this series demonstrated a capacity to inhibit the replication of both viruses, highlighting the potential of this specific chemical framework in antiviral therapy. researchgate.net The antiviral drug Ribavirin, which contains a 1,2,4-triazole ring, is known for its broad-spectrum activity against both DNA and RNA viruses, further underscoring the importance of this heterocyclic system in virology. nih.govresearchgate.net Studies have also shown that enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents are potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov

In the realm of antitubercular agents , the 1,2,4-triazole scaffold is equally promising. researchgate.netmdpi.com Tuberculosis (TB) remains a major global health threat, and the development of new, effective drugs is critical. researchgate.net Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have been synthesized and tested against Mycobacterium tuberculosis H37Rv. tandfonline.com One notable compound, 4-[(3-nitro-4-hydroxybenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, exhibited an 87% inhibition rate at a concentration of 6.25 μg/mL. tandfonline.com Another study focused on N-(4-Substituted Benzylidine)-amino-5-pyridine-3-yl-1,3,4-triazol-2-thiol derivatives, which were designed to interact with the M. tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). One derivative showed significant activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, equal to the resistance level of the standard drug streptomycin in the study. scholarsresearchlibrary.com

| Compound Structure/Class | Target Organism | Key Finding | Source |

|---|---|---|---|

| 4-[(3-nitro-4-hydroxybenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv | 87% inhibition at 6.25 μg/mL | tandfonline.com |

| N-(4-Substituted Benzylidine)-amino-5-pyridine-3-yl-1,3,4-triazol-2-thiol derivative (3f) | M. tuberculosis H37Rv | MIC of 6.25 μg/mL | scholarsresearchlibrary.com |

| 3-(3-pyridyl)-5-(4-methylphenyl)-4-[N-(6-flouro-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole | Gram-positive bacteria (S. aureus, S. pyogenes) | Activity equal to or higher than ampicillin | mdpi.com |

Evaluation of Antioxidant Activities

Oxidative stress is implicated in numerous diseases, making the development of synthetic antioxidants an important area of research. nih.govisres.org Derivatives of 1,2,4-triazole have been widely investigated for their antioxidant properties. nih.govisres.orgzsmu.edu.uabeilstein-journals.org

Studies have shown that the antioxidant capacity of these compounds can be evaluated using various assays, such as DPPH (1,1-diphenyl-2-picryl hydrazyl) radical scavenging. nih.govisres.org For example, in a series of S-substituted derivatives of 5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazole-3-thione, the compound 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was found to have the highest antioxidant activity, with a DPPH radical scavenging capacity 1.13 times higher than that of ascorbic acid. nih.gov

Another study investigated 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their derivatives. zsmu.edu.ua The research identified that 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was particularly effective, reducing the level of thiobarbituric acid reactive substances (TBA-RS) by 42.50%. zsmu.edu.ua Similarly, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine inhibited the formation of lipid oxidation products by 41.90%. zsmu.edu.ua The presence of a free amino group or a phenyl substituent at the N4 position of the triazole ring was generally found to increase antioxidant activity. zsmu.edu.ua

| Compound/Derivative Class | Assay | Result | Source |

|---|---|---|---|

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH Radical Scavenging | 1.13 times higher activity than ascorbic acid | nih.gov |

| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-RS Reduction | 42.50% reduction | zsmu.edu.ua |

| 3-(Morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine | Lipid Oxidation Inhibition | 41.90% inhibition | zsmu.edu.ua |